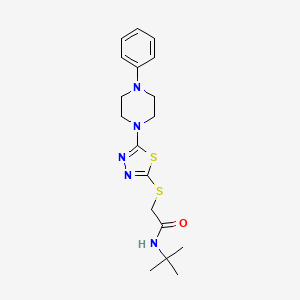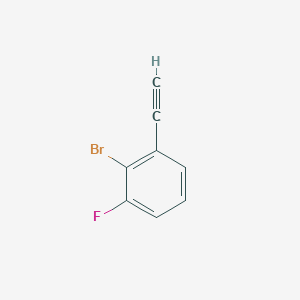![molecular formula C8H9N3O2 B2895743 2-(3-FURAN-2-YL-[1,2,4]OXADIAZOL-5-YL)-ETHYLAMINE CAS No. 937666-70-1](/img/structure/B2895743.png)
2-(3-FURAN-2-YL-[1,2,4]OXADIAZOL-5-YL)-ETHYLAMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-FURAN-2-YL-[1,2,4]OXADIAZOL-5-YL)-ETHYLAMINE is a heterocyclic compound that contains both furan and oxadiazole rings The presence of these rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research The furan ring is a five-membered aromatic ring containing one oxygen atom, while the oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-FURAN-2-YL-[1,2,4]OXADIAZOL-5-YL)-ETHYLAMINE typically involves the cyclization of furan-2-carboxylic acid hydrazide with appropriate reagents. One common method involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide to form the intermediate 5-furan-2-yl-1,3,4-oxadiazole-2-thiol. This intermediate can then be further reacted with ethanamine to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-FURAN-2-YL-[1,2,4]OXADIAZOL-5-YL)-ETHYLAMINE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the oxadiazole ring may produce amine derivatives.
Aplicaciones Científicas De Investigación
2-(3-FURAN-2-YL-[1,2,4]OXADIAZOL-5-YL)-ETHYLAMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(3-FURAN-2-YL-[1,2,4]OXADIAZOL-5-YL)-ETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Furan-2-yl-1,3,4-oxadiazole-2-thiol: This compound shares the furan and oxadiazole rings but differs in the substituents attached to the rings.
2-(Furan-3-yl)ethanamine: This compound contains the furan ring but lacks the oxadiazole ring.
Uniqueness
2-(3-FURAN-2-YL-[1,2,4]OXADIAZOL-5-YL)-ETHYLAMINE is unique due to the combination of the furan and oxadiazole rings, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-4-3-7-10-8(11-13-7)6-2-1-5-12-6/h1-2,5H,3-4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIULEPBIKVKPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=N2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2895660.png)

![N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2895665.png)

![[1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine](/img/structure/B2895668.png)


![2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid](/img/structure/B2895672.png)

![2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2895677.png)
![1-[1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2895679.png)


![4-(2-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2895683.png)
